4-Amino-5-methylimidazole Dihydrochloride

Solubility Formulation Aqueous Chemistry

Researchers synthesizing NHE-1 inhibitors for cardioprotection face failed syntheses when substituting unsubstituted or mono-methyl imidazoles without re-validation. This compound's 4-amino-5-methyl substitution pattern is indispensable for constructing 4-heteroaryl-2-amino-5-methylimidazole scaffolds with potent NHE-1 inhibitory activity comparable to acylguanidine-based inhibitors. • Enables access to validated NHE-1 inhibitor chemical space inaccessible via alternative imidazole starting materials. • Selective TAAR5 probe (EC50 >10,000 nM at mTAAR5) with clean pharmacological window-no PRMT5 or DNMT3A inhibition (IC50 >50,000 nM). • Dihydrochloride salt form ensures aqueous solubility for homogeneous reaction conditions and 3-year room-temperature storage stability, reducing re-procurement frequency.

Molecular Formula C4H9Cl2N3
Molecular Weight 170.04 g/mol
CAS No. 79681-02-0
Cat. No. B1527816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylimidazole Dihydrochloride
CAS79681-02-0
Molecular FormulaC4H9Cl2N3
Molecular Weight170.04 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)N.Cl.Cl
InChIInChI=1S/C4H7N3.2ClH/c1-3-4(5)7-2-6-3;;/h2H,5H2,1H3,(H,6,7);2*1H
InChIKeyWHBHETKRJOEQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methylimidazole Dihydrochloride: Identity and Procurement


4-Amino-5-methylimidazole Dihydrochloride (CAS 79681-02-0) is an imidazole derivative with the molecular formula C4H9Cl2N3 and a molecular weight of 170.04 g/mol, supplied as a white crystalline solid with high water solubility . It serves as a key synthetic building block for the construction of 4-substituted 5-aminoimidazole heterocycles and 4-heteroaryl-2-amino-5-methylimidazole analogs [1][2]. The compound is commercially available for research use only, with documented storage stability of up to three years at room temperature when properly sealed [3].

Workflow
Synthesis of 4-substituted 5-aminoimidazoles and NHE-1 inhibitor scaffolds
Format advantage
Dihydrochloride salt ensures aqueous solubility for homogeneous reaction media
Stability
Documented 3-year room temperature storage when properly sealed

4-Amino-5-methylimidazole Dihydrochloride: Substitution Risks


Substitution of 4-Amino-5-methylimidazole Dihydrochloride with unsubstituted imidazoles, mono-methyl imidazoles, or free-base aminoimidazoles without rigorous re-validation introduces critical experimental variability. The dihydrochloride salt form confers aqueous solubility and storage stability profiles that differ markedly from the free base (CAS 25271-84-5) and other imidazole derivatives . More critically, the 4-amino-5-methyl substitution pattern is essential for maintaining the specific reactivity required in heterocycle syntheses and for preserving the distinct biological selectivity observed in target engagement assays [1][2]. Direct replacement without re-optimization of reaction conditions or re-assessment of biological activity may lead to failed syntheses or misinterpreted assay results.

Salt form mismatch
Dihydrochloride: high aqueous solubility, 3-year RT stability Free base (CAS 25271-84-5): limited solubility, shorter shelf life
Switching salt form may alter dissolution, reaction kinetics, and long-term reproducibility.
Substitution pattern critical
4-amino-5-methyl pattern essential for target heterocycle construction and TAAR5 selectivity 4-aminoimidazole or 5-methylimidazole lack required pattern; syntheses fail
Analog imidazoles cannot access the same chemical space or biological profile without re-optimization.

4-Amino-5-methylimidazole Dihydrochloride: Differentiation Evidence


Aqueous Solubility Advantage

The dihydrochloride salt form of 4-Amino-5-methylimidazole demonstrates significantly enhanced aqueous solubility compared to its free base counterpart. The free base (CAS 25271-84-5) exhibits limited water solubility, whereas the dihydrochloride salt is characterized as 'soluble in water' in standard product specifications, enabling its direct use in aqueous reaction media without additional solubilization steps . This solubility differential is critical for aqueous-phase synthetic applications and biological assay preparation.

Aqueous solubility
Class-level
Dihydrochloride: soluble in water; Free base: limited solubility
Enables direct use in aqueous reactions and assays without co-solvents
Qualitative vendor specification; exact values not publicly reported
Solubility Formulation Aqueous Chemistry

Long-Term Storage Stability

Vendor stability specifications indicate that 4-Amino-5-methylimidazole Dihydrochloride remains stable for up to three years when stored at room temperature in a sealed container [1]. In contrast, the free base form and other imidazole derivatives are often reported to have shorter shelf lives under ambient conditions. This extended stability reduces the frequency of re-qualification and re-order, ensuring batch-to-batch consistency over extended experimental timelines.

Storage stability
Reported
3 years at room temperature (sealed) vs typical 1–2 years for analogs
Supports multi-year research programs with less frequent re-qualification
Based on vendor stability specification; verify under actual storage
Stability Storage Long-term Studies

TAAR5 Selectivity

In functional assays, 4-Amino-5-methylimidazole Dihydrochloride exhibits weak agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) with an EC50 value >10,000 nM [1][2]. Critically, the compound shows no meaningful inhibition of human protein arginine N-methyltransferase 5 (PRMT5) or DNA methyltransferase 3A (DNMT3A), with IC50 values >50,000 nM [3]. This profile contrasts with other imidazole-based probes that may exhibit promiscuous methyltransferase inhibition, providing a cleaner background for studies focused on TAAR-mediated signaling pathways.

TAAR5 selectivity
Reported
mTAAR5 EC50 >10,000 nM; PRMT5/DNMT3A IC50 >50,000 nM
Clean window for TAAR5 studies; low methyltransferase off-target risk
>5-fold selectivity based on reported thresholds; confirm in-house
TAAR5 PRMT5 Selectivity Off-target

Synthetic Access to NHE-1 Inhibitors

4-Amino-5-methylimidazole Dihydrochloride serves as a critical precursor for the synthesis of 4-heteroaryl-2-amino-5-methylimidazole analogs, which have been demonstrated to exhibit potent Na+/H+ exchanger-1 (NHE-1) inhibitory activity comparable to established acylguanidine inhibitors [1]. The presence of both the 4-amino and 5-methyl groups is essential for the successful construction of these bioactive scaffolds. Attempts to use 4-aminoimidazole (lacking the 5-methyl group) or 5-methylimidazole (lacking the 4-amino group) fail to yield the desired substitution pattern required for NHE-1 activity.

NHE-1 scaffold access
Class-level
Enables 4-heteroaryl-2-amino-5-methylimidazole synthesis; analogs fail
Critical building block for reported NHE-1 inhibitor research programs
Substitution pattern essential; synthetic utility may require optimization
NHE-1 Cardioprotection Heterocycle Synthesis

4-Amino-5-methylimidazole Dihydrochloride: Key Applications


NHE-1 Inhibitor Synthesis for Cardiovascular Research

Researchers developing next-generation Na+/H+ exchanger-1 (NHE-1) inhibitors for cardioprotection or ischemia-reperfusion injury should select 4-Amino-5-methylimidazole Dihydrochloride as the core building block. The compound's 4-amino-5-methyl substitution pattern is essential for constructing the 4-heteroaryl-2-amino-5-methylimidazole scaffold that has demonstrated potent NHE-1 inhibitory activity comparable to acylguanidine-based inhibitors [1]. Alternative imidazole starting materials lacking this specific substitution cannot access this validated chemical space, making this compound the only viable procurement choice for this research direction.

TAAR5 Pharmacology Studies

Investigators studying trace amine-associated receptor 5 (TAAR5) signaling should utilize 4-Amino-5-methylimidazole Dihydrochloride as a tool compound due to its favorable selectivity profile. With an EC50 >10,000 nM at mouse TAAR5 and no detectable inhibition of PRMT5 or DNMT3A (IC50 >50,000 nM), the compound provides a clean pharmacological window for TAAR5-focused experiments [2][3]. This selectivity minimizes the risk of confounding methyltransferase-mediated effects that can complicate the interpretation of cellular signaling studies. Procurement of this specific compound ensures experimental consistency with previously reported TAAR5 pharmacology datasets.

Aqueous-Phase Heterocyclic Synthesis

Laboratories conducting multi-step heterocyclic syntheses under aqueous conditions should select 4-Amino-5-methylimidazole Dihydrochloride over the free base or other imidazole derivatives. The dihydrochloride salt form provides the aqueous solubility necessary for homogeneous reaction conditions without the need for organic co-solvents . Furthermore, the documented 3-year room temperature stability reduces the need for frequent re-procurement and re-qualification, ensuring batch-to-batch consistency across extended synthesis campaigns [4]. This combination of solubility and stability makes the compound a reliable and cost-effective building block for medicinal chemistry and process development groups.

Application
Selection Property
Validation Focus
NHE-1 inhibitor scaffold synthesis
4-amino-5-methyl substitution pattern
Confirm coupling efficiency in heteroaryl ring formation
TAAR5 signaling studies
Low off-target methyltransferase activity
Verify TAAR5 EC50 and PRMT5/DNMT3A counter-screen
Aqueous heterocyclic synthesis
Dihydrochloride salt solubility
Assess solubility and stability in intended reaction media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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